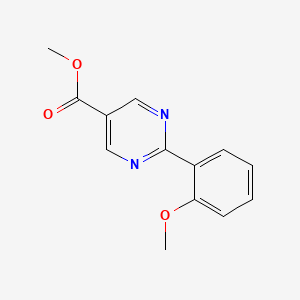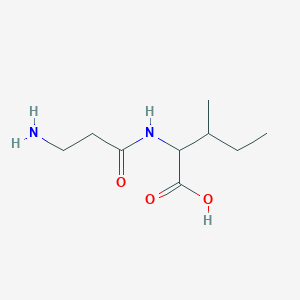![molecular formula C10H6N4O2S B13890736 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a thioamide in the presence of an oxidizing agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like copper(I) iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial quorum sensing.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound’s nitro group is crucial for its activity, as it can undergo reduction to form reactive intermediates that interact with bacterial enzymes.
相似化合物的比较
Similar Compounds
- 3-(6-Nitroimidazo[1,2-a]pyridin-2-yl)phenol
- 2-(4-Nitrophenyl)-3-nitrosoimidazo[1,2-a]pyridine
- 7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyridine
Uniqueness
4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is unique due to the presence of both imidazo[1,2-a]pyridine and thiazole rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical reactivity and biological activity compared to similar compounds that may only contain one of these rings .
属性
分子式 |
C10H6N4O2S |
|---|---|
分子量 |
246.25 g/mol |
IUPAC 名称 |
4-(6-nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H6N4O2S/c15-14(16)7-1-2-10-12-8(4-13(10)3-7)9-5-17-6-11-9/h1-6H |
InChI 键 |
BJWJQSLEAHVBLC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN2C=C1[N+](=O)[O-])C3=CSC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)



![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)


![6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)

![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

![4-(2,8-Diazaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B13890728.png)
![3-[2-(Methoxymethoxy)ethyl]-2-methylaniline](/img/structure/B13890741.png)

